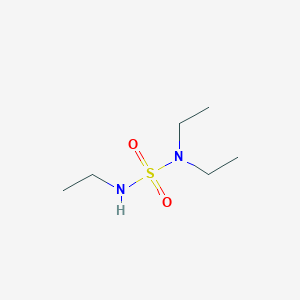
ジエチル(エチルスルファモイル)アミン
概要
説明
Diethyl(ethylsulfamoyl)amine is an organic compound with the molecular formula C6H16N2O2S. It is a member of the sulfonamide family, characterized by the presence of a sulfur atom bonded to a nitrogen atom. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and polymer chemistry.
科学的研究の応用
Diethyl(ethylsulfamoyl)amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an antimicrobial agent due to its sulfonamide structure.
Medicine: It is explored for its potential use in drug design and development, particularly in the creation of new antibiotics.
Industry: Diethyl(ethylsulfamoyl)amine is used in the production of polymers and as an intermediate in the synthesis of agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions: Diethyl(ethylsulfamoyl)amine can be synthesized through the oxidative coupling of thiols and amines. This method involves the use of a copper-catalyzed dual S–H/N–H activation methodology, which allows for the efficient formation of sulfenamides, sulfinamides, and sulfonamides . The reaction typically requires mild conditions and can be performed at room temperature.
Industrial Production Methods: In industrial settings, the production of diethyl(ethylsulfamoyl)amine often involves the reaction of diethylamine with ethylsulfonyl chloride. This process is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified through distillation or recrystallization.
化学反応の分析
Types of Reactions: Diethyl(ethylsulfamoyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonamides.
Reduction: Reduction reactions can convert it back to the corresponding thiol and amine.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfonamides
Reduction: Thiols and amines
Substitution: Various substituted sulfonamides
作用機序
The mechanism of action of diethyl(ethylsulfamoyl)amine involves its interaction with biological molecules. The sulfonamide group mimics the structure of p-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, diethyl(ethylsulfamoyl)amine disrupts the synthesis of folic acid, which is essential for bacterial growth and replication .
類似化合物との比較
- Sulfenamides
- Sulfinamides
- Sulfonamides
Comparison: Diethyl(ethylsulfamoyl)amine is unique due to its specific structure, which allows it to participate in a variety of chemical reactions. Compared to other sulfonamides, it has a higher reactivity due to the presence of the ethyl groups, which enhance its nucleophilicity. This makes it a valuable compound in synthetic chemistry and drug development.
特性
IUPAC Name |
(diethylsulfamoylamino)ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2O2S/c1-4-7-11(9,10)8(5-2)6-3/h7H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEGBCVVJGMDIML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)N(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















